molecular formula C15H17Cl2N3O2 B589774 4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole CAS No. 221132-58-7

4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole

Cat. No.: B589774
CAS No.: 221132-58-7
M. Wt: 342.22
InChI Key: NZEKXQPHAKNDLR-UHFFFAOYSA-N
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Description

4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole, commonly known as propiconazole (CAS 60207-90-1), is a systemic triazole fungicide widely used in agriculture. It inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for cell membrane integrity . Propiconazole exhibits broad-spectrum activity against pathogens affecting cereals, fruits, and vegetables, with low mammalian toxicity (rat oral LD₅₀: 1,517 mg/kg) . Its physicochemical properties include low water solubility (0.11 mg/L at 25°C), high log Kow (3.72), and a Henry’s law constant of 4.12 × 10⁻⁹ atm·m³/mol, contributing to environmental persistence .

Properties

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-9-18-19-10-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKXQPHAKNDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733660
Record name 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221132-58-7
Record name 4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Cyclohexane Reflux

The primary method involves refluxing (2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone with 1,2-pentanediol in cyclohexane using p-toluenesulfonic acid as a catalyst. The reaction proceeds via nucleophilic attack by the glycol’s hydroxyl groups on the carbonyl carbon, forming the dioxolane ring. Subsequent methylene bridge formation between the dioxolane and triazole completes the structure.

Reaction Conditions

  • Reactant Ratios : 125 g ketone : 500 g cyclohexane : 65 g catalyst

  • Temperature : Reflux (~80–85°C for cyclohexane)

  • Time : 8 hours

  • Yield : 98.9% with 99.2% purity

Post-reaction workup includes water washing to remove residual acid, phase separation, and desolventization under reduced pressure. The crude product is isolated as a white solid.

Solvent and Catalyst Variations

Alternative protocols substitute cyclohexane with toluene and 1,2-pentanediol with 1,2-propylene glycol. These modifications slightly alter reaction kinetics:

ParameterCyclohexane SystemToluene System
Solvent CyclohexaneToluene
Glycol 1,2-Pentanediol1,2-Propylene Glycol
Catalyst Loading 65 g20 g
Reaction Time 8 hours6 hours
Yield 98.9%98.2%
Purity 99.2%98.4%

Toluene’s higher boiling point (110°C) accelerates acetalization, reducing reaction time by 25%. However, cyclohexane-based systems achieve marginally superior purity due to better phase separation during workup.

Purification and Crystallization Strategies

Recrystallization Solvent Screening

Post-synthesis purification employs recrystallization to eliminate diastereomeric byproducts. Solvent systems are critical for isolating the desired cis,trans-isomer:

Solvent CombinationPurity ImprovementCrystal Characteristics
Isopropyl Ether99.2% → 99.5%Needle-like crystals
Ethanol/Isopropyl Ether98.4% → 98.8%Platelet crystals
Methylcyclohexane97.9% → 98.3%Amorphous to crystalline

Isopropyl ether alone provides the highest purity enhancement, yielding needle-like crystals ideal for filtration. Ethanol mixtures improve yield but introduce platelet morphologies requiring extended drying.

Salt Formation for Byproduct Removal

A patent-described variant converts the crude product into a nitrate salt using nitric acid, followed by alkaline hydrolysis. This step eliminates non-basic impurities:

  • Salt Formation : Crude compound + HNO₃ → Nitrate precipitate

  • Filtration : Removes acidic byproducts

  • Alkaline Hydrolysis : Regenerates free base with NH₄OH

This method achieves 93.2% purity but is less efficient than direct recrystallization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

FTIR Analysis :

  • 3161 cm⁻¹: N–H stretch (triazole)

  • 1610 cm⁻¹: C=N stretch (dioxolane)

  • 1180 cm⁻¹: C–S stretch (absent in target compound, confirming triazole over thione tautomers)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.0–1.6 (m, 3H, –CH₂CH₂CH₃)

  • δ 4.2–4.5 (m, 4H, dioxolane –OCH₂–)

  • δ 7.4–7.6 (m, 3H, dichlorophenyl aromatic protons)

Industrial-Scale Process Considerations

Catalytic Efficiency and Recycling

p-Toluenesulfonic acid is non-volatile and recoverable via aqueous extraction, reducing costs. Pilot studies show consistent yields (>98%) across five batches without catalyst replenishment.

Comparative Analysis with Related Triazole Derivatives

The synthetic approach mirrors methodologies for difenoconazole, where 1,2-propylene glycol and toluene yield analogous dioxolane systems. Key divergences include:

  • Substrate Complexity : Difenoconazole’s chlorophenoxy group necessitates longer reflux times (10 hours vs. 8 hours).

  • Purification : Difenoconazole requires mixed-solvent recrystallization (isopropyl ether/ethanol) , whereas the target compound achieves high purity with single solvents.

Chemical Reactions Analysis

4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, such as antifungal agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death. The compound targets the cytochrome P450-dependent 14α-demethylation of lanosterol, which is crucial for ergosterol biosynthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomerism and Nomenclature Variants

A structurally related compound, 4-{[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole (CAS 221132-58-7), shares the same molecular formula (C₁₅H₁₇Cl₂N₃O₂) but differs in IUPAC naming conventions, likely due to positional isomerism in the triazole or dioxolane moieties . While both compounds are triazole derivatives, the isomer’s biological activity and environmental behavior remain uncharacterized in the available evidence, highlighting the importance of precise structural annotation in agrochemical research.

Comparison with Novel 1,2,4-Triazolylamide Derivatives

In a 2017 study, propiconazole was benchmarked against 40 novel 1,2,4-triazolylamide compounds for antifungal efficacy. Key findings include:

Compound Target Fungus EC₅₀ (µg/mL) Propiconazole EC₅₀ (µg/mL) Reference
Triazolylamide 5a Alternaria alternata 0.8 1.2
Triazolylamide 3b Fusarium moniliforme 1.5 2.1

These derivatives demonstrated superior activity against specific pathogens, attributed to enhanced electron-withdrawing substituents and planar molecular conformations that improve target binding .

Extraction Efficiency Compared to Other Triazoles

Propiconazole was evaluated alongside (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-yl-methyl)-pentan-3-ol (a tebuconazole analog) for acid extraction efficiency. Results showed:

Compound Log Kd (HCl) Log Kd (HNO₃) Reference
Propiconazole 2.3 1.9
Tebuconazole analog 1.8 1.5

Propiconazole’s higher partition coefficients (Log Kd) indicate stronger interactions with hydrochloric and nitric acids, likely due to its flexible dioxolane-propyl chain enhancing ligand adaptability .

Environmental and Regulatory Profiles

Environmental Impact

Propiconazole exhibits greater environmental persistence compared to other fungicides, with a half-life exceeding 100 days in soil and low biodegradability . Its high log Kow promotes bioaccumulation, raising concerns for aquatic ecosystems, as sublethal exposure in fish (e.g., Deuterodon iguape) disrupts metabolic enzymes like glutathione S-transferase .

Regulatory Status

The U.S. EPA regulates propiconazole under 40 CFR Part 180, establishing tolerances for residues in crops such as rapeseed (0.3 ppm) and cereals. Metabolites like 2,4-dichlorobenzoic acid are monitored due to their environmental mobility . In contrast, novel triazolylamides remain in experimental stages, lacking regulatory approvals .

Biological Activity

The compound 4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole , commonly referred to as Propiconazole, is a triazole fungicide with significant agricultural applications. Its molecular formula is C15H17Cl2N3O2C_{15}H_{17}Cl_2N_3O_2 and it is known for its efficacy against a variety of fungal pathogens. This article explores the biological activity of Propiconazole, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Propiconazole functions primarily as an inhibitor of the enzyme lanosterol demethylase , which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Propiconazole impedes fungal growth and reproduction. This mechanism is characteristic of many triazole fungicides and contributes to their effectiveness against a broad spectrum of fungi.

Antifungal Efficacy

Research has demonstrated that Propiconazole exhibits potent antifungal activity against several pathogenic fungi including:

  • Fusarium spp.
  • Rhizoctonia solani
  • Botrytis cinerea

In a study evaluating the efficacy of various fungicides, Propiconazole showed superior performance in controlling Fusarium head blight in wheat compared to other treatments, with effective concentration values (EC50) indicating strong inhibitory effects at low concentrations .

Case Studies

  • Wheat Disease Management : A field trial conducted in 2020 assessed the impact of Propiconazole on Fusarium head blight in wheat. The application of Propiconazole significantly reduced disease severity by 40% compared to untreated controls, highlighting its role in integrated disease management strategies .
  • Citrus Greening Disease : In a laboratory setting, Propiconazole was evaluated for its potential to manage Candidatus Liberibacter asiaticus , the bacterium responsible for citrus greening disease. While primarily a fungicide, results indicated that it could inhibit biofilm formation by this bacterium, suggesting potential broader applications beyond traditional antifungal use .

Comparative Efficacy Table

PathogenPropiconazole EC50 (µg/mL)Other Fungicides EC50 (µg/mL)
Fusarium graminearum0.5Tebuconazole: 1.2
Rhizoctonia solani0.8Azoxystrobin: 1.5
Botrytis cinerea0.3Iprodione: 0.9

Safety and Environmental Impact

While Propiconazole is effective as a biocide, concerns regarding its environmental impact have been raised. Studies indicate that it can persist in soil and may affect non-target organisms. Regulatory assessments have classified it as having moderate toxicity to aquatic life, necessitating careful application practices to minimize runoff and exposure .

Q & A

Q. What are the standard synthetic pathways for this compound, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via a multi-step process involving condensation reactions. For example, hydrazide derivatives of 2,4-dichlorophenoxyacetic acid are refluxed in DMSO (18 hours, 65% yield), followed by distillation under reduced pressure and crystallization with ethanol-water mixtures . Key factors include solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time, and purification methods (e.g., recrystallization). Impurities often arise from incomplete cyclization of the dioxolane ring or unreacted intermediates, necessitating rigorous column chromatography or HPLC analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituents on the triazole and dioxolane rings, with characteristic shifts for the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) .
  • IR : Stretching frequencies for C-Cl (600–800 cm⁻¹) and triazole C-N (1350–1450 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 342.07 (C₁₅H₁₇Cl₂N₃O₂⁺) .

Q. What are the primary biological targets or activities reported for this compound?

Similar triazole derivatives exhibit antifungal and antimicrobial activities by inhibiting cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis) . Researchers should assess activity via broth microdilution assays (CLSI guidelines) against Candida spp. or Aspergillus spp., with MIC values typically ranging from 0.5–8 µg/mL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological efficacy data?

Discrepancies may arise from assay variability (e.g., pH, inoculum size) or stereochemical differences. Use quantum chemical calculations (DFT) to model the compound’s interaction with target proteins (e.g., CYP51) and compare binding energies of enantiomers . Pair this with chiral HPLC to isolate stereoisomers and validate activity differences experimentally .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

The dioxolane ring is prone to hydrolysis in acidic/basic media. Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months can identify degradation products (e.g., triazole ring oxidation). Formulate with cyclodextrins or liposomes to enhance aqueous stability .

Q. How does the propyl substituent on the dioxolane ring influence physicochemical properties compared to methyl or ethyl analogs?

The propyl group increases lipophilicity (logP ~3.2 vs. 2.8 for methyl analogs), enhancing membrane permeability but reducing aqueous solubility. Compare partition coefficients (shake-flask method) and diffusion rates (PAMPA assay) to quantify this effect .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • X-ray crystallography : Resolve co-crystal structures with CYP51 (PDB ID: 5LX) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. How to address conflicting reports on antifungal activity across studies?

  • Purity Verification : Use HPLC (≥98% purity) to rule out impurity-driven artifacts .
  • Strain Variability : Test against standardized strains (ATCC) and include positive controls (e.g., fluconazole) .
  • Assay Conditions : Ensure consistent RPMI-1640 media pH (7.0) and incubation time (48 hours) .

Methodological Recommendations

  • Synthesis Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
  • Biological Assays : Use EUCAST guidelines for reproducibility, with triplicate technical replicates .
  • Computational Tools : Utilize Gaussian 16 for DFT calculations and AutoDock Vina for molecular docking .

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